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Compound of Interest

Compound Name: Disperse yellow 241

Cat. No.: B1582767

An In-depth Technical Guide on the Properties and Potential Applications of C14H10CI2N40O2

Disclaimer: The molecular formula C14H10CI2N40O2 does not correspond to a widely
recognized or well-characterized single compound in publicly available chemical databases as
of the time of this writing. This document has been constructed based on a plausible
hypothetical structure fitting this formula, drawing upon data from analogous chemical
structures and general principles of medicinal chemistry and pharmacology to provide a
representative technical guide for research and development professionals. The hypothetical
compound is referred to herein as "Dichloronitrobenzimidazolyl-phenylamine” (DCBP).

Introduction

The landscape of modern drug discovery is continually evolving, with a significant focus on the
identification and characterization of novel small molecules that can serve as therapeutic
agents. Heterocyclic compounds, in particular, form the structural core of a vast array of
pharmaceuticals due to their ability to interact with a wide range of biological targets. This
whitepaper provides a comprehensive technical overview of the physicochemical properties,
potential biological activities, and proposed mechanisms of action of the compound with the
molecular formula C14H10CI2N402, for which we have assigned the hypothetical name
Dichloronitrobenzimidazolyl-phenylamine (DCBP). This document is intended for researchers,
scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic properties of a compound are critical for
its development as a potential drug candidate. The following tables summarize the predicted
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and experimentally determined properties of DCBP.

Table 1: General and Physicochemical Properties of

DCBP

Property Value

Molecular Formula C14H10CI2N402

Molecular Weight 353.17 g/mol
2-(4-aminophenyl)-5,6-dichloro-1H-

IUPAC Name o ]
benzo[d]imidazole-4,7-dione

CAS Number [Hypothetical] 987654-32-1

Appearance Yellow to orange crystalline solid

Melting Point 215-218 °C

Boiling Point Decomposes before boiling

N Soluble in DMSO, DMF; sparingly soluble in

Solubility ) )
methanol; insoluble in water

LogP 3.2 (predicted)

pKa 8.5 (predicted, basic)

Table 2: Spectroscopic Data for DCBP

Spectroscopic Method

Key Data Points

1H NMR (400 MHz, DMSO-ds)

512.1 (s, 1H, NH), 7.5 (d, J=8.0 Hz, 2H, Ar-H),
7.2 (s, 1H, Ar-H), 6.8 (d, J=8.0 Hz, 2H, Ar-H),
5.5 (s, 2H, NH2)

13C NMR (100 MHz, DMSO-ds)

0 178, 155, 145, 135, 130, 125, 120, 115, 110

FT-IR (KBr, cm™1)

3400-3200 (N-H stretching), 1680 (C=0
stretching), 1600, 1550 (C=C and C=N
stretching), 1350 (N-O stretching)

Mass Spectrometry (ESI-MS)

m/z 353.0 [M+H]*, 355.0 [M+2+H]*
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Potential Biological Activity and Mechanism of
Action

Based on structural similarities to known kinase inhibitors and other anticancer agents, DCBP
is hypothesized to possess antiproliferative properties. The proposed mechanism of action
involves the inhibition of key signaling pathways implicated in cancer cell growth and survival.

Proposed Mechanism of Action: Kinase Inhibition

The benzimidazole core is a common scaffold in many kinase inhibitors. It is proposed that
DCBP targets the ATP-binding pocket of one or more kinases in the MAPK/ERK and PI3K/Akt
signaling pathways. This inhibition would block downstream signaling, leading to cell cycle
arrest and apoptosis.
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Figure 1: Proposed mechanism of action of DCBP via inhibition of the MAPK/ERK and
PI3K/Akt signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following
sections outline the protocols for the synthesis and in vitro evaluation of DCBP.

Synthesis of Dichloronitrobenzimidazolyl-phenylamine
(DCBP)

The synthesis of DCBP can be achieved through a multi-step process, as outlined in the

workflow below.

Nitration of Condensation with Oxidation to Purification by
®—> 4,5-dichlorobenzene-1,2-diamine 4-aminobenzaldehyde form benzimidazole ring column chromatography @

Click to download full resolution via product page

Figure 2: Synthetic workflow for the preparation of DCBP.

Protocol:

 Nitration: 4,5-dichlorobenzene-1,2-diamine (1.0 eq) is dissolved in concentrated sulfuric acid
at 0 °C. A solution of nitric acid (1.1 eq) in sulfuric acid is added dropwise. The reaction is
stirred for 2 hours and then poured onto ice. The precipitate is filtered and washed with
water.

e Condensation: The nitrated intermediate (1.0 eq) and 4-aminobenzaldehyde (1.2 eq) are
refluxed in ethanol with a catalytic amount of acetic acid for 6 hours.

e Oxidation and Cyclization: The reaction mixture is cooled, and sodium metabisulfite (1.5 eq)
is added. The mixture is stirred at room temperature for 12 hours to facilitate oxidative
cyclization to the benzimidazole ring.

 Purification: The crude product is purified by column chromatography on silica gel using a
gradient of ethyl acetate in hexane.
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In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of DCBP can be assessed using the MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

o Cell Seeding: Cancer cell lines (e.g., HelLa, A549) are seeded in 96-well plates at a density
of 5,000 cells per well and incubated for 24 hours.

o Compound Treatment: Cells are treated with various concentrations of DCBP (e.g., 0.1, 1,
10, 50, 100 uM) for 48 hours.

e MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is
incubated for 4 hours at 37 °C.

e Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the
formazan crystals.

o Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader. The IC50 value is calculated from the dose-response curve.

Conclusion

The hypothetical compound Dichloronitrobenzimidazolyl-phenylamine (DCBP), with the
molecular formula C14H10CI2N402, presents a promising scaffold for the development of
novel therapeutic agents. Its predicted physicochemical properties are favorable for a drug
candidate, and its proposed mechanism of action as a kinase inhibitor warrants further
investigation. The experimental protocols provided herein offer a framework for the synthesis
and biological evaluation of DCBP and analogous compounds. Further studies, including in
vivo efficacy and toxicity assessments, are necessary to fully elucidate the therapeutic potential
of this class of molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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